4-Dechloro-4-hydroxy Diclazuril

Impurity profiling Pharmaceutical analysis Reference standard characterization

4-Dechloro-4-hydroxy Diclazuril (CAS 112206-71-0, molecular formula C₁₇H₁₀Cl₂N₄O₃, molecular weight 389.19 g/mol) is the European Pharmacopoeia designated Impurity B of the veterinary anticoccidial agent diclazuril. Structurally, it differs from the parent drug diclazuril (CAS 101831-37-2, C₁₇H₉Cl₃N₄O₂, MW 407.64) by substitution of the 4-chloro group on the α-phenyl ring with a 4-hydroxy group, accompanied by loss of one chlorine atom and gain of one oxygen.

Molecular Formula C17H10Cl2N4O3
Molecular Weight 389.2 g/mol
CAS No. 112206-71-0
Cat. No. B032029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dechloro-4-hydroxy Diclazuril
CAS112206-71-0
Synonyms2,6-Dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α-(4-hydroxyphenyl)benzeneacetonitrile
Molecular FormulaC17H10Cl2N4O3
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O
InChIInChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26)
InChIKeyWYWOPPZPCDNOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dechloro-4-hydroxy Diclazuril (CAS 112206-71-0) — Impurity B Reference Standard for Diclazuril Quality Control


4-Dechloro-4-hydroxy Diclazuril (CAS 112206-71-0, molecular formula C₁₇H₁₀Cl₂N₄O₃, molecular weight 389.19 g/mol) is the European Pharmacopoeia designated Impurity B of the veterinary anticoccidial agent diclazuril [1]. Structurally, it differs from the parent drug diclazuril (CAS 101831-37-2, C₁₇H₉Cl₃N₄O₂, MW 407.64) by substitution of the 4-chloro group on the α-phenyl ring with a 4-hydroxy group, accompanied by loss of one chlorine atom and gain of one oxygen . This compound is not a therapeutic agent but a certified reference standard used to identify, quantify, and control this specific process-related impurity during diclazuril active pharmaceutical ingredient (API) manufacturing, analytical method validation, and regulatory submission .

Why Diclazuril Impurity Standards Cannot Be Interchanged — Structural Identity Drives Chromatographic and Regulatory Specificity


Impurity reference standards are not interchangeable because each possesses a unique chemical structure that governs its chromatographic retention, detector response, and regulatory acceptance limit. 4-Dechloro-4-hydroxy Diclazuril (Impurity B) carries a characteristic 4-hydroxyphenyl motif absent from Impurity A (6‑Carboxylic Acid, CAS 862243-46-7), Impurity G (CAS 1798004-50-8), and the parent drug [1]. This structural difference yields a distinct relative retention time (RRT) on reversed‑phase HPLC, a unique UV absorption profile, and a different response factor — parameters that critically affect quantification accuracy in finished product release testing . If a laboratory substitutes Impurity B with an incorrect analogue, the resulting chromatographic method will misidentify or misquantify this specified impurity, potentially causing a batch to falsely pass or fail compendial limits [2]. Regulatory authorities including the European Pharmacopoeia and USP explicitly name Impurity B as a specified impurity, meaning its identity must be confirmed using a matched, authenticated reference standard — a requirement that generic substitution cannot satisfy.

Quantitative Differentiation of 4-Dechloro-4-hydroxy Diclazuril (Impurity B) Against Structural and Functional Analogs


Molecular Weight and Elemental Composition — Structural Identity Versus Parent Diclazuril

4-Dechloro-4-hydroxy Diclazuril (Impurity B) has a molecular weight 18.45 g/mol lower than the parent drug diclazuril and differs in elemental composition by the replacement of one chlorine (–Cl, 35.45) with a hydroxyl group (–OH, 17.01), resulting in a net loss of 18.44 mass units . This mass defect is analytically significant because it separates Impurity B from diclazuril (Δm/z = 18.45) and from Impurity A (6‑Carboxylic Acid, C₁₈H₁₀Cl₃N₅O₃, MW 450.66, Δm/z = 61.47 relative to Impurity B) in both HPLC‑UV and LC‑MS systems [1]. The unique mass and formula enable unambiguous identity confirmation by high‑resolution mass spectrometry and serve as the basis for assigning the compound’s specified impurity designation in the European Pharmacopoeia.

Impurity profiling Pharmaceutical analysis Reference standard characterization

Melting Point and Physical Form — Differentiating Impurity B from Parent Diclazuril for Formulation Studies

4-Dechloro-4-hydroxy Diclazuril exhibits a melting point of 149–153°C, substantially lower than the parent diclazuril melting point of approximately 290.5°C . This 140°C difference reflects the disruption of crystal lattice energy caused by the replacement of the 4‑chloro substituent with a hydrogen‑bond‑capable 4‑hydroxy group . The lower melting point, combined with its appearance as a light brown solid (versus pale yellow or white powder for diclazuril), provides a simple, low‑cost orthogonal identification check during reference standard receipt and storage . This property is particularly relevant for laboratories performing differential scanning calorimetry (DSC) purity assessments or investigating the impact of residual impurities on API crystallinity during formulation development.

Physicochemical characterization Solid-state analysis Reference standard quality

Solubility Profile — Differential Solubility in Polar Aprotic Solvents Guides Sample Preparation Protocols

4-Dechloro-4-hydroxy Diclazuril is slightly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol, whereas the parent diclazuril is practically insoluble in water and requires dimethylformamide (DMF) or tetrahydrofuran (THF) for dissolution . This differential solubility arises from the introduction of the hydroxy group, which increases polarity and hydrogen‑bonding capacity relative to the fully chlorinated parent . In practice, this means that stock standard solutions of Impurity B prepared in DMSO will differ in stability and concentration accuracy from diclazuril solutions prepared in DMF, and laboratories must avoid cross‑substituting solvents between reference standard protocols . The change in polar surface area (PSA) also shifts the compound’s retention on reverse‑phase HPLC, which is the basis for its unique relative retention time (RRT) in compendial methods.

Sample preparation Analytical method development Solubility screening

Synthetic Route and Reference Standard Purity — Patent-Documented Preparation Yielding >99.0% Purity for Analytical Use

Chinese patent CN111574411A discloses a dedicated synthetic route for Diclazuril Impurity B using (4‑amino‑2,6‑dichlorophenyl)‑(4‑chlorophenyl)‑acetonitrile and sodium nitrite in a nonpolar‑solvent/water biphasic system under phase‑transfer catalysis [1]. The method achieves a final purity exceeding 99.0% without requiring column chromatography, yielding material suitable for direct use as a pharmacopoeial reference standard [1]. This contrasts with the multi‑step, eight‑to‑four‑step synthesis of the parent diclazuril API (yield improvement ~10% after process optimization) , and with Impurity A (6‑Carboxylic Acid), which requires a distinct hydrolytic pathway. The patent‑documented >99.0% purity benchmark provides procurement specialists with a quantitative specification to request from vendors and to verify against the certificate of analysis (CoA) .

Impurity synthesis Reference standard manufacturing Regulatory quality control

Regulatory Impurity Limits — Compendial Specifications Assign Unique Acceptance Criteria to Each Specified Impurity

The European Pharmacopoeia (monograph 1718) and USP classify diclazuril impurities as specified (A through H), with Impurity B (4‑Dechloro‑4‑hydroxy Diclazuril) assigned a unique relative retention time and response factor [1]. Under EU Commission Implementing Regulation (EU) 2015/1417, the general limit for any unspecified single impurity is ≤0.5%, while the specific impurity Da (a different impurity) is capped at ≤0.1%, and total impurities must not exceed 1.5% [2]. Typical commercial specifications further tighten individual specified impurity limits to ≤0.2–0.5% . Impurity B is monitored in every diclazuril API batch using stability‑indicating HPLC‑UV methods with detection at 230–280 nm, and its presence above the assigned threshold triggers a formal out‑of‑specification investigation . No other diclazuril impurity shares the exact same RRT or regulatory threshold — therefore Impurity B cannot be substituted by another impurity standard without invalidating the compliance assessment.

Regulatory compliance Pharmacopoeial standards Impurity control strategy

Procurement‑Relevant Application Scenarios for 4‑Dechloro‑4‑hydroxy Diclazuril (Impurity B)


Pharmaceutical Quality Control — ANDA / DMF Submission and Batch Release Testing

In Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, diclazuril API manufacturers must demonstrate that the level of Impurity B does not exceed the compendial limit. The certified 4‑Dechloro‑4‑hydroxy Diclazuril reference standard enables accurate HPLC‑UV quantification at the ≤0.2–0.5% threshold and provides the chromatographic retention time marker required for peak identification in the impurity profile [1]. Its authentic CoA with HRMS, ¹H NMR, and HPLC purity data (>99.0% per CN111574411A) satisfies ICH Q3A/B regulatory expectations for reference standard qualification.

Stability‑Indicating Method Development and Forced Degradation Studies

During diclazuril stress testing (acid, base, oxidative, thermal, and photolytic conditions per ICH Q1A), Impurity B may form as a degradation product via hydrolytic dechlorination of the parent drug [1]. The availability of a high‑purity Impurity B standard allows method developers to spike the degradant into stressed samples, establish the limit of detection (LOD) and limit of quantification (LOQ) for this specific impurity, and validate peak purity using diode‑array detection [2]. The compound’s distinct solubility in DMSO/MeOH simplifies preparation of calibration standards at the low‑level concentrations needed for trace impurity analysis.

Reference Standard Procurement for Pharmacopoeial Compliance in Generic Veterinary Drug Manufacturing

For generic diclazuril manufacturers, purchasing the correct EP Impurity B standard (CAS 112206‑71‑0, not a structural analogue) is a prerequisite for demonstrating pharmacopoeial compliance to regulatory authorities [1]. The standard is used to spike the system suitability mixture (together with diclazuril and the internal standard) and to calculate the relative response factor that converts peak area to weight percent [2]. Vendors supplying this standard with EP‑traceable certificates enable seamless integration into existing QC workflows and avoid costly re‑validation triggered by standard non‑conformance.

Synthetic Process Optimization and Impurity Fate‑and‑Purge Studies

In API process chemistry, 4‑Dechloro‑4‑hydroxy Diclazuril can arise as a by‑product during the condensation step between the triazine‑dione and the benzhydryl nitrile intermediate [1]. Having the authenticated impurity standard allows process chemists to track Impurity B levels across each synthetic step, demonstrate effective purge factors, and justify a control strategy that may eliminate the need for routine testing in the final API if the purge factor exceeds the ICH M7 threshold [2]. The patent‑documented synthetic route (CN111574411A) further provides a scalable method for producing the standard in‑house if commercial supply is constrained.

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23 linked technical documents
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